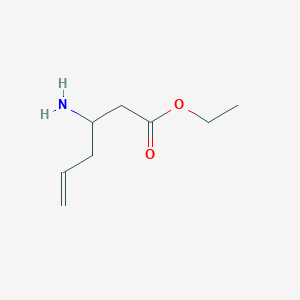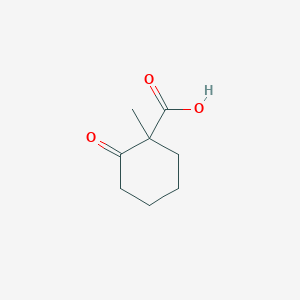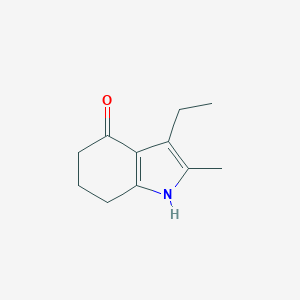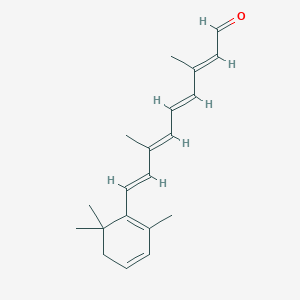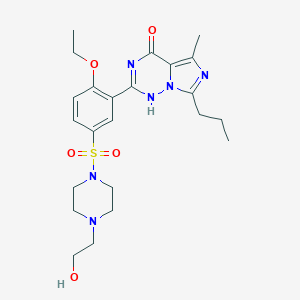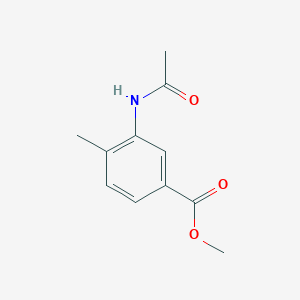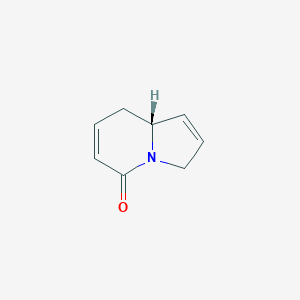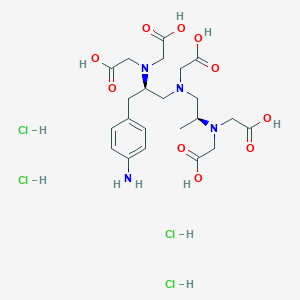
1-(4-Aminobenzyl)-4-methyl-dtpa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobenzyl)-4-methyl-dtpa, also known as MeDTPA or methyl-DTPA, is a chelating agent used in various scientific research applications. It is a derivative of diethylenetriaminepentaacetic acid (DTPA) and is used to chelate metal ions such as gadolinium, copper, and zinc. The chelating properties of MeDTPA make it a valuable tool in various fields of research, including medical imaging, environmental science, and biochemistry.
Mechanism of Action
1-(4-Aminobenzyl)-4-methyl-dtpa works by forming a complex with metal ions, which prevents them from interacting with other molecules in the body. This complex is then excreted from the body through the kidneys. In medical imaging, this compound binds to gadolinium ions, which enhances the contrast of MRI images. In biochemistry research, this compound is used to study the binding properties of metal ions to proteins and enzymes.
Biochemical and Physiological Effects
This compound is generally considered to be safe and well-tolerated in humans. It is excreted from the body through the kidneys and does not accumulate in tissues. However, in rare cases, this compound can cause allergic reactions or nephrogenic systemic fibrosis (NSF) in patients with impaired kidney function. NSF is a rare but serious condition that causes thickening and hardening of the skin and other tissues.
Advantages and Limitations for Lab Experiments
1-(4-Aminobenzyl)-4-methyl-dtpa has several advantages as a chelating agent in lab experiments. It has a high affinity for metal ions and can be used to selectively chelate specific ions. This compound is also water-soluble, which makes it easy to use in aqueous solutions. However, this compound has some limitations as well. It can be expensive and difficult to synthesize, and it may not be effective for chelating certain metal ions.
Future Directions
There are several future directions for research involving 1-(4-Aminobenzyl)-4-methyl-dtpa. One area of research is the development of new chelating agents with improved properties, such as higher selectivity or lower toxicity. Another area of research is the use of this compound in targeted drug delivery, where it can be used to chelate metal ions and deliver drugs to specific tissues or cells. Additionally, this compound may have potential applications in nanotechnology and materials science, where it can be used to synthesize new materials with unique properties.
Synthesis Methods
1-(4-Aminobenzyl)-4-methyl-dtpa can be synthesized by reacting DTPA with formaldehyde and methylamine. The process involves several steps, including the formation of a Schiff base intermediate and subsequent reduction to form the final product. The synthesis of this compound requires careful control of reaction conditions and purification steps to ensure a high yield and purity of the final product.
Scientific Research Applications
1-(4-Aminobenzyl)-4-methyl-dtpa is commonly used in medical imaging as a contrast agent for magnetic resonance imaging (MRI). The chelating properties of this compound allow it to bind to metal ions such as gadolinium, which enhances the contrast of MRI images. This compound is also used in environmental science to chelate heavy metal ions in soil and water samples for analysis. Additionally, this compound is used in biochemistry research to study the binding properties of metal ions to proteins and enzymes.
properties
CAS RN |
132979-67-0 |
|---|---|
Molecular Formula |
C22H36Cl4N4O10 |
Molecular Weight |
658.3 g/mol |
IUPAC Name |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(2S)-2-[bis(carboxymethyl)amino]propyl]amino]acetic acid;tetrahydrochloride |
InChI |
InChI=1S/C22H32N4O10.4ClH/c1-14(25(10-19(29)30)11-20(31)32)7-24(9-18(27)28)8-17(6-15-2-4-16(23)5-3-15)26(12-21(33)34)13-22(35)36;;;;/h2-5,14,17H,6-13,23H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);4*1H/t14-,17+;;;;/m0..../s1 |
InChI Key |
DJOOTICPUOKBRV-GDNMUNFISA-N |
Isomeric SMILES |
C[C@@H](CN(C[C@@H](CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
Canonical SMILES |
CC(CN(CC(CC1=CC=C(C=C1)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.Cl.Cl.Cl.Cl |
Other CAS RN |
132979-67-0 |
synonyms |
1-(4-aminobenzyl)-4-methyl-DTPA 1-(4-aminobenzyl)-4-methyl-DTPA tetrahydrochloride, (R*,R*)-(+-) isomer 1-(p-aminobenzyl)-4-methyl-DTPA 1-ABM-DTPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




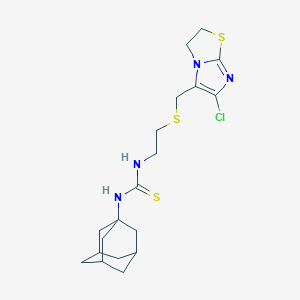
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)

